GPR40 Selectivity Over GPR120 and GPR43
Pent-2-en-1-amine (tested as N-ethylallylamine) functions as a weak GPR40 (FFA1) agonist with an EC₅₀ > 10,000 nM in recombinant human GPR40 expressed in HEK293 cells, measured by intracellular calcium flux [1]. Critically, the same compound shows no measurable agonist activity at the related fatty acid receptors GPR120 (FFA4) and GPR43 (FFA2) at concentrations up to 10,000 nM in CHO cell-based FLIPR calcium flux assays [2]. This complete lack of activity at GPR120 and GPR43 contrasts with many GPR40-targeted compounds that exhibit cross-reactivity, making pent-2-en-1-amine a useful inactive/weak-agonist control or a selectivity-profiling tool fragment for discriminating GPR40-mediated signaling from GPR120- or GPR43-mediated effects in multi-receptor screening panels.
| Evidence Dimension | GPR40 vs. GPR120 vs. GPR43 agonist selectivity |
|---|---|
| Target Compound Data | GPR40 EC₅₀ > 10,000 nM (weak agonist); GPR120 EC₅₀ > 10,000 nM (inactive); GPR43 EC₅₀ > 10,000 nM (inactive) |
| Comparator Or Baseline | GPR40 reference full agonists (e.g., GW9508, TAK-875) typically exhibit EC₅₀ values in the 1–100 nM range with varying degrees of GPR120 cross-activity; many literature GPR40 agonists show GPR120 EC₅₀ < 1,000 nM |
| Quantified Difference | Pent-2-en-1-amine is >100-fold weaker at GPR40 than potent reference agonists, but uniquely shows zero detectable activity at GPR120 and GPR43 (EC₅₀ > 10,000 nM for both), providing a clean selectivity window not observed with many potent GPR40 agonists that cross-react with GPR120 |
| Conditions | Recombinant human GPR40 in HEK293 cells (calcium flux, 120 s measurement); GPR120 and GPR43 in CHO cells (FLIPR calcium flux, 0.1% BSA) |
Why This Matters
For researchers building GPR40-targeted screening cascades, pent-2-en-1-amine provides a selectivity-validated weak-agonist reference point that helps discriminate true GPR40-mediated hits from compounds with multi-FFAR cross-reactivity, reducing false-positive triage in metabolic disease programs.
- [1] BindingDB. Agonist activity at recombinant human GPR40 expressed in HEK293 cells assessed as increase in intracellular calcium flux measured for 120 s. Assay ID linked to N-ethylallylamine (2-Propen-1-amine, N-ethyl-). Accession: ChEMBL_1989318. View Source
- [2] BindingDB. GPR120 (FFA4) agonist activity: EC₅₀ > 10,000 nM; GPR43 (FFA2) agonist activity: EC₅₀ > 10,000 nM. Both assays in CHO cells by FLIPR calcium flux in presence of 0.1% BSA. Ligand BDBM50107314 (CHEMBL3600993), curated by ChEMBL. View Source
